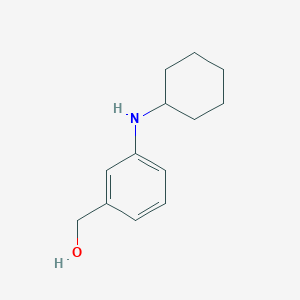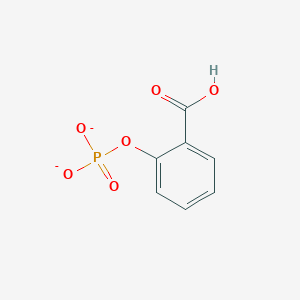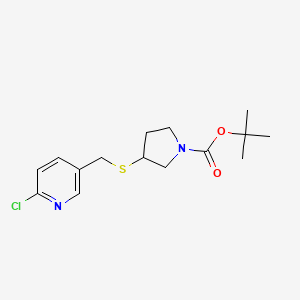![molecular formula C8H8N2O2 B14122031 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde](/img/structure/B14122031.png)
7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique pyrano-pyrimidine core structure, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde typically involves multicomponent reactions. One common method includes the reaction of aldehydes, malononitrile, and barbituric acid derivatives under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by Michael addition and intramolecular cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carboxylic acid.
Reduction: 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-methanol.
Substitution: Various substituted pyrano-pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde exerts its effects is primarily through the inhibition of specific enzymes. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the addition of ADP-ribose units to target proteins. This inhibition disrupts the DNA repair process, leading to cell death in cancer cells .
Comparación Con Compuestos Similares
6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine: Another pyrano-pyrimidine derivative with similar structural features but different biological activities.
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine: Known for its role as an ATR kinase inhibitor, which is involved in the DNA damage response.
Uniqueness: 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde is unique due to its specific inhibitory action on PARP-1, making it a promising candidate for anticancer drug development. Its distinct structure also allows for various chemical modifications, enhancing its versatility in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c11-4-8-9-3-6-5-12-2-1-7(6)10-8/h3-4H,1-2,5H2 |
Clave InChI |
CGQFCWGVLFKJSM-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=CN=C(N=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[[9-(2,4-dimethoxyphenyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate;propan-2-ol](/img/structure/B14121949.png)

![3-[(4-Methoxyphenyl)amino]-6-methylphenol](/img/structure/B14121968.png)
![9-(4-butoxyphenyl)-2-(2-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14121974.png)
![5-Chloro-2-methoxy-N-[5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14121975.png)
![Amino[(2,3,4,5,6-pentachlorobenzyl)thio]methaniminium chloride](/img/structure/B14121979.png)
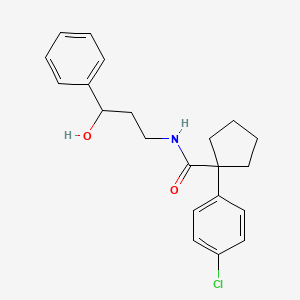
![2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B14121991.png)
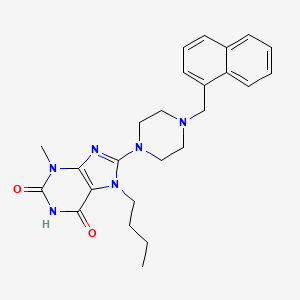

![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14121996.png)
